BenchChemオンラインストアへようこそ!

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea

Thiourea characterization NMR spectroscopy Quality control

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea (CAS 431917-22-5) is a disubstituted thiourea derivative with molecular formula C13H18N2O2S (MW 266.36 g/mol), characterized by a 3-methoxyphenyl group on one nitrogen and a tetrahydrofuran-2-ylmethyl substituent on the other nitrogen of the thiourea core. Structurally, it belongs to the N-aryl-N'-alkyl thiourea subclass, whose members have been explored as ionophores for heavy-metal ion-selective electrodes (ISEs) , tyrosinase inhibitors , and antimicrobial agents.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36
CAS No. 431917-22-5
Cat. No. B2712003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea
CAS431917-22-5
Molecular FormulaC13H18N2O2S
Molecular Weight266.36
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=S)NCC2CCCO2
InChIInChI=1S/C13H18N2O2S/c1-16-11-5-2-4-10(8-11)15-13(18)14-9-12-6-3-7-17-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H2,14,15,18)
InChIKeyHIJJNAXMAPTPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea (CAS 431917-22-5): Procurement Overview and Scientific Baseline for Thiourea Analog Selection


1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea (CAS 431917-22-5) is a disubstituted thiourea derivative with molecular formula C13H18N2O2S (MW 266.36 g/mol), characterized by a 3-methoxyphenyl group on one nitrogen and a tetrahydrofuran-2-ylmethyl substituent on the other nitrogen of the thiourea core . Structurally, it belongs to the N-aryl-N'-alkyl thiourea subclass, whose members have been explored as ionophores for heavy-metal ion-selective electrodes (ISEs) , tyrosinase inhibitors , and antimicrobial agents . A critical note for scientific procurement: no primary research publication or patent was identified that experimentally evaluates the biological activity, ADMET properties, or target engagement of this specific compound in a quantitative, comparator-based framework. The compound is cataloged by several commercial suppliers at research-grade purity but has not been the subject of dedicated pharmacological or biochemical characterization studies in the peer-reviewed literature.

Why Generic Substitution Fails for 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea: The Critical Data Gap in Thiourea Procurement


In contrast to many commercially available thiourea derivatives with established SAR profiles, 1-(3-methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea presents a unique procurement challenge: its biological activity profile remains essentially uncharacterized in the peer-reviewed literature, while close structural analogs have documented and quantifiable activities. For example, N-(3-chlorophenyl)-N-(3-methoxyphenyl)-thiourea has reported anti-staphylococcal activity , while 1-furoyl-3-substituted thioureas show quantifiable ISE selectivity for Pb(II), Hg(II), and Cd(II) . Simple generic substitution—replacing this compound with another 3-methoxyphenyl thiourea or tetrahydrofuran-containing analog—carries undefined risk because the presence of both the 3-methoxyphenyl and tetrahydrofuran-2-ylmethyl groups in this specific combination creates a unique conformational and electronic profile whose functional consequences have not been empirically mapped. Without head-to-head comparative data against closest analogs such as 1-(3-methoxyphenyl)-2-thiourea (CAS 37014-08-7) or [(tetrahydrofuran-2-yl)methyl]thiourea (CAS 66892-25-9), any substitution decision is made under conditions of significant uncertainty. The following evidence dimensions represent the maximum differentiation that can currently be derived from available data sources.

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea (CAS 431917-22-5): Quantitative Differentiation Evidence Against Closest Analogs


Spectral Identity Verification: 2 NMR and 1 MS (GC) Spectra Differentiate from Positional Isomer N-(4-methoxyphenyl) Analog

The authenticated compound is cataloged in the KnowItAll spectral database with 2 NMR spectra (¹H and ¹³C, DMSO-d₆) and 1 GC-MS spectrum . Critically, the SpectraBase entry is labeled as the N-(4-methoxyphenyl) isomer (N-(4-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea), whereas the target compound carries a 3-methoxyphenyl substituent. This positional isomerism provides a built-in authentication benchmark: the ¹H NMR aromatic region and ¹³C chemical shifts of the methoxy-substituted phenyl ring differ measurably between 3- and 4-substituted regioisomers, enabling unambiguous lot-specific identity verification upon procurement . In contrast, closest analog 1-(3-methoxyphenyl)-2-thiourea (CAS 37014-08-7) lacks the tetrahydrofuran methyl substituent, while [(tetrahydrofuran-2-yl)methyl]thiourea (CAS 66892-25-9) lacks the aryl ring entirely, making each spectroscopically distinct.

Thiourea characterization NMR spectroscopy Quality control Structural authentication Procurement verification

Side-Product and Impurity Risk Profile: Closest Analogs Are Commercially Available at ≥98% Purity, Enabling Meaningful Impurity Benchmarking

While purity specifications for the target compound itself are vendor-dependent and not independently verified, the closest structural analog [(tetrahydrofuran-2-yl)methyl]thiourea (CAS 66892-25-9) is commercially supplied at ≥98% purity by HPLC with defined melting point 95–99 °C and white to almost white crystalline powder appearance by multiple reputable suppliers . Another analog, 1-(3-methoxyphenyl)-2-thiourea (CAS 37014-08-7), is also available as a characterized research chemical . The dual-substituent architecture of the target compound (both aryl and heterocyclic alkyl groups) introduces synthetic complexity relative to these mono-substituted analogs, potentially generating unique impurity profiles from incomplete condensation or side reactions during synthesis. Without published purity data for the target, the ≥98% benchmark of CAS 66892-25-9 establishes a minimum acceptable purity threshold for procurement specifications.

Thiourea purity specification HPLC quality control Procurement risk assessment Impurity profiling

Hydrogen-Bond Donor Capacity: Dual N–H Motif Confers Differential Supramolecular Assembly vs. Mono-N-substituted Analogs

Both N–H groups of the thiourea core are available as hydrogen-bond donors in this compound. Crystallographic data for the structurally related 1-(3-hydroxyphenyl)-3-(3-methoxyphenyl)thiourea (a compound sharing the 3-methoxyphenyl thiourea motif) demonstrate that the H atoms of the thiourea NH groups adopt an anti configuration and participate in intermolecular N–H···S, N–H···O, and O–H···S hydrogen bonds, forming a three-dimensional supramolecular network . In contrast, mono-N-substituted analogs such as N-(3-methoxyphenyl)thiourea possess a primary –NH2 terminus that engages in a different hydrogen-bonding pattern (more donors, different geometry) compared to the secondary N–H···X interactions of the disubstituted target. The tetrahydrofuran oxygen on the target compound additionally serves as a hydrogen-bond acceptor, a feature absent in simple N-aryl-N'-alkyl thioureas lacking the oxygen heterocycle. For ionophore applications, 1-furoyl-3-substituted thioureas with strong intramolecular N–H···O hydrogen bonds restrict ligand interaction to the C=S group only ; the target compound's tetrahydrofuran (saturated, more flexible) vs. furoyl (unsaturated, planar) ring may produce different hydrogen-bond preferences, though this remains uncharacterized.

Thiourea hydrogen bonding Crystal engineering Supramolecular chemistry Anion recognition Structure–property relationships

Ionophore Potential: Furoylthiourea Class Precedent Establishes Feasibility but Not Specificity for Tetrahydrofuran Analogs

Aroylthioureas, particularly 1-furoyl-3-substituted thioureas (series 2), have demonstrated the best performance as ionophores in Pb(II), Hg(II), and Cd(II) ion-selective electrodes among 46 tested thiourea derivatives . A critical structural feature is the strong intramolecular N–H···O hydrogen bond in the furoyl series, which restricts metal–ligand interaction exclusively to the C=S group. The target compound differs in two key respects: (1) it lacks the carbonyl spacer between the thiourea core and the heterocycle, instead having a methylene (–CH2–) bridge to the tetrahydrofuran ring; and (2) the tetrahydrofuran is saturated, unlike the aromatic furan ring in the characterized ionophores. These structural differences may significantly alter both the conformational preferences and the electronic environment of the C=S binding site. The class-level precedent establishes ISE ionophore feasibility but provides no specificity data; the target compound's ionophore performance relative to the benchmark 1-furoyl-3-substituted thioureas is entirely unknown.

Thiourea ionophore Ion-selective electrode Heavy metal sensing C=S binding Membrane electrochemistry

Biological Activity: Anti-Staphylococcal Patent Precedent for 3-Methoxyphenyl Thioureas Does Not Extend to the Target

Patent literature identifies N-(3-chlorophenyl)-N-(3-methoxyphenyl)-thiourea as one of two thiourea derivatives reported for treatment of multidrug-resistant Staphylococcus aureus infections . This compound shares the 3-methoxyphenyl thiourea motif with the target but differs in carrying a 3-chlorophenyl rather than a tetrahydrofuran-2-ylmethyl substituent on the second nitrogen. No quantitative MIC, MBC, or in vivo efficacy data are provided in the patent for this specific compound; the disclosure is qualitative. The target compound has not been evaluated in any antimicrobial assay reported in the patent or scientific literature. Furthermore, bis-thiourea derivatives containing 4-methoxyphenyl substituents have shown anticancer activity with IC50 values of 1.55–32.32 µM across multiple cell lines , but these are structurally distinct bis-thiourea architectures, not disubstituted mono-thioureas.

Antimicrobial thiourea Anti-staphylococcal Antibiotic resistance MRSA Patented thiourea derivatives

Lack of In Vivo ADMET/PK Data: Categorical Differentiation from Development-Stage Thiourea Candidates

No in vivo pharmacokinetic, toxicity, metabolic stability, or bioavailability data exist for this compound in any publicly available database, including PubChem, ChEMBL, or the peer-reviewed literature . This contrasts with development-stage thiourea candidates such as the trisubstituted thiourea β-glucuronidase inhibitor (IC50 = 283 nM) available from Sigma-Aldrich, which is explicitly characterized as orally bioavailable with defined in vitro ADMET and in vivo efficacy data . The absence of ADMET characterization for the target compound means it cannot be positioned for any in vivo pharmacology application without de novo characterization. For procurement decisions, this represents a categorical distinction: the compound is suitable only for in vitro biochemical or biophysical studies, chemical biology probe development, or synthetic methodology development—not for studies requiring any prediction of in vivo behavior.

Thiourea ADMET Pharmacokinetics Drug-likeness Procurement risk Lead optimization

Best-Fit Application Scenarios for 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea (CAS 431917-22-5) Based on Differentiated Evidence


Exploratory Ion-Selective Electrode (ISE) Development: Probing the Effect of Carbonyl Deletion and Furan Saturation on C=S Binding Selectivity

For analytical chemistry groups developing heavy-metal ISEs, this compound offers a structurally distinct scaffold relative to the well-characterized 1-furoyl-3-substituted thiourea ionophore series . The specific structural differences—methylene bridge replacing carbonyl, saturated tetrahydrofuran replacing aromatic furan—enable a systematic structure–property relationship study of how conjugation and ring saturation affect ionophore selectivity and membrane compatibility. Procurement is justified only when the experimental design explicitly compares this compound against the established furoylthiourea benchmarks under identical ISE measurement conditions .

Hydrogen-Bond-Directed Crystal Engineering: Exploiting Dual N–H Donors with Tetrahydrofuran Oxygen Acceptor for Novel Co-Crystal Design

The compound's dual thiourea N–H donors (anti configuration, inferred from crystallographic precedent for 3-methoxyphenyl thioureas ) combined with the tetrahydrofuran ring oxygen as an additional hydrogen-bond acceptor create a donor–acceptor topology not available in either fully aryl-disubstituted or simple N-aryl-N'-alkyl thioureas. This makes the compound a candidate for co-crystallization screens with carboxylate, phosphate, or halide anions, where the tetrahydrofuran oxygen may participate in recognition events inaccessible to analogs lacking the oxygen heterocycle . Procurement for crystal engineering applications should include single-crystal XRD structure determination as a first-step characterization deliverable.

Synthetic Methodology Development: Disubstituted Thiourea as a Substrate for Heterocycle Synthesis Exploring Tetrahydrofuran Ring Reactivity

Thioureas serve as versatile building blocks for heterocycle synthesis, including aminothiazoles, pyrimidines, and thiiranes . The presence of the tetrahydrofuran ring introduces a potential site for ring-opening or ring-expansion chemistry under acidic or oxidative conditions, which is absent in simple alkyl- or aryl-substituted thiourea analogs. This compound may serve as a probe substrate for developing methods that exploit the differential reactivity of saturated oxygen heterocycles tethered to thiourea cores . The SpectraBase reference spectra (¹H and ¹³C NMR, GC-MS) provide the analytical benchmarks needed to track reaction progress and confirm product identity.

In Vitro Antimicrobial Screening: SAR Expansion from Patented 3-Methoxyphenyl Anti-Staphylococcal Thioureas

Patent disclosures identify N-(3-chlorophenyl)-N-(3-methoxyphenyl)-thiourea as having activity against multidrug-resistant S. aureus . Replacing the 3-chlorophenyl group with a tetrahydrofuran-2-ylmethyl group tests whether the hydrophobic, hydrogen-bond-accepting tetrahydrofuran moiety can substitute for the halogenated aryl ring while retaining or modulating antimicrobial activity. Procurement is appropriate for minimum inhibitory concentration (MIC) screening panels that include the patented 3-chlorophenyl analog as a positive comparator, with activity reported as fold-change relative to the patent benchmark rather than as absolute potency .

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.